molecular formula C15H13BrO B1292345 4-Bromo-2'-ethylbenzophenone CAS No. 951884-82-5

4-Bromo-2'-ethylbenzophenone

Cat. No.: B1292345
CAS No.: 951884-82-5
M. Wt: 289.17 g/mol
InChI Key: GNIQYENXBVWYCW-UHFFFAOYSA-N
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Description

4-Bromo-2’-ethylbenzophenone is an organic compound with the molecular formula C15H13BrO. It is a derivative of benzophenone, where a bromine atom is substituted at the 4-position and an ethyl group is substituted at the 2’-position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2’-ethylbenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction. In this method, 4-bromoacetophenone is reacted with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Another method involves the bromination of 2’-ethylbenzophenone. This can be achieved by reacting 2’-ethylbenzophenone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform, and the temperature is maintained at around 0-5°C to prevent over-bromination.

Industrial Production Methods

In industrial settings, the production of 4-Bromo-2’-ethylbenzophenone often involves large-scale Friedel-Crafts acylation reactions. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall yield and purity of the product. The choice of solvents and catalysts is optimized to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2’-ethylbenzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.

    Reduction Reactions: Sodium borohydride is used in protic solvents like ethanol or methanol, while lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran.

    Oxidation Reactions: Potassium permanganate is used in aqueous or alkaline conditions, while chromium trioxide is used in acidic conditions.

Major Products Formed

    Substitution Reactions: Products include 4-amino-2’-ethylbenzophenone, 4-thio-2’-ethylbenzophenone, and 4-alkoxy-2’-ethylbenzophenone.

    Reduction Reactions: The major product is 4-bromo-2’-ethylbenzyl alcohol.

    Oxidation Reactions: The major product is 4-bromo-2’-ethylbenzoic acid.

Scientific Research Applications

4-Bromo-2’-ethylbenzophenone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the study of reaction mechanisms and kinetics.

    Biology: The compound is used in the development of probes and markers for biological studies. It can be incorporated into molecules that interact with specific biological targets.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.

Comparison with Similar Compounds

4-Bromo-2’-ethylbenzophenone can be compared with other benzophenone derivatives:

    4-Chloro-2’-ethylbenzophenone: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and properties due to the difference in electronegativity and size of the halogen atoms.

    4-Methyl-2’-ethylbenzophenone: Contains a methyl group instead of bromine. It may have different chemical and physical properties, such as lower reactivity in substitution reactions.

    4-Bromo-4’-methylbenzophenone: Has a bromine atom at the 4-position and a methyl group at the 4’-position. This compound may have different steric and electronic effects compared to 4-Bromo-2’-ethylbenzophenone.

The uniqueness of 4-Bromo-2’-ethylbenzophenone lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

(4-bromophenyl)-(2-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIQYENXBVWYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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